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Compound of Interest

Compound Name:
Methyl 5-chloro-2-

methoxybenzoate-d3

Cat. No.: B15138998 Get Quote

Spectral Data Analysis: Methyl 5-chloro-2-
methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected nuclear magnetic

resonance (NMR) and mass spectrometry (MS) spectral data for Methyl 5-chloro-2-
methoxybenzoate-d3. While specific experimental data for the deuterated species is not

widely available in public databases, this document presents a comprehensive analysis based

on the spectral data of its non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. The

guide outlines the expected spectral shifts and changes resulting from the deuterium labeling

and provides generalized experimental protocols for data acquisition.
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Identifier Value

Compound Name Methyl 5-chloro-2-methoxybenzoate-d3

CAS Number 1219803-33-4[1]

Molecular Formula C₉H₆D₃ClO₃[1]

Molecular Weight 203.64 g/mol [1]

Structure
The deuterium labeling is on the ester methyl

group.

Predicted Spectral Data
The introduction of three deuterium atoms on the ester methyl group is expected to produce

significant and predictable changes in the NMR and MS spectra when compared to the

standard, non-deuterated compound (Molecular Formula: C₉H₉ClO₃, Molecular Weight: 200.62

g/mol ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most notable change will be the absence of the singlet corresponding to the ester

methyl protons (O-CH₃). In the non-deuterated compound, this signal typically appears as a

sharp singlet. Due to the substitution with deuterium, this peak will be absent in the ¹H NMR

spectrum of the d3-analog. The signals for the aromatic protons and the methoxy protons will

remain.

¹³C NMR: The carbon of the deuterated methyl group (O-CD₃) will exhibit a different signal

compared to a standard methyl group. Instead of a quartet (due to coupling with three protons),

the signal will appear as a multiplet with a significantly lower intensity due to the carbon-

deuterium coupling (C-D coupling) and the longer relaxation time of deuterated carbons. The

chemical shift of this carbon will also be slightly altered.

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will be observed at a mass-to-charge ratio (m/z)

that is 3 units higher than the non-deuterated compound. Any fragment ions that retain the

deuterated methyl group will also show this +3 m/z shift.
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Spectral Data for Methyl 5-chloro-2-
methoxybenzoate (Non-Deuterated Analog)
The following tables summarize the available spectral data for the non-deuterated analog,

Methyl 5-chloro-2-methoxybenzoate. This data serves as a reference point for predicting the

spectrum of the d3-labeled compound.

Table 1: ¹H NMR Spectral Data for Methyl 5-chloro-2-
methoxybenzoate

Chemical Shift (ppm) Multiplicity Assignment

Predicted ~3.8 Singlet
Ester methyl protons (-

COOCH₃)

Predicted ~3.9 Singlet Methoxy protons (-OCH₃)

Predicted ~6.9-7.7 Multiplet Aromatic protons

Note: Specific peak assignments and coupling constants for the aromatic region require high-

resolution spectral data which is not available in the search results. The provided data is based

on typical chemical shifts for such structures.

Table 2: ¹³C NMR Spectral Data for Methyl 5-chloro-2-
methoxybenzoate[4]

Chemical Shift (ppm) Assignment

Predicted ~52 Ester methyl carbon (-COOCH₃)

Predicted ~56 Methoxy carbon (-OCH₃)

Predicted ~112-158 Aromatic and Carbonyl carbons

Note: This represents a summary of expected chemical shift ranges. Detailed assignments for

each aromatic carbon are available from specialized databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Mass Spectrometry (GC-MS) Data for Methyl 5-
chloro-2-methoxybenzoate[2]

m/z Interpretation

200/202
Molecular ion peak [M]⁺ and its isotope peak

[M+2]⁺ due to ³⁵Cl/³⁷Cl

169/171
Fragment ion corresponding to the loss of the

methoxy group (-OCH₃)

105 Fragment ion

Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data. The specific

parameters should be optimized for the instrument being used.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the sample (Methyl 5-chloro-2-
methoxybenzoate-d3) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400 (400

MHz for ¹H, 100 MHz for ¹³C) or equivalent.[3]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[3]

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (typically 0-220 ppm).

A longer acquisition time and a greater number of scans are typically required due to the

lower natural abundance of ¹³C.

Mass Spectrometry Data Acquisition (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane, methanol).

Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-

MS).

Chromatographic Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Employ a suitable capillary column (e.g., DB-5ms) and a temperature program designed to

separate the analyte from any impurities.

Mass Spectrometric Detection:

Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-300).

Visualizations
The following diagrams illustrate the relationships of the analytical data and a general workflow

for spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15138998#methyl-5-chloro-2-methoxybenzoate-d3-
spectral-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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